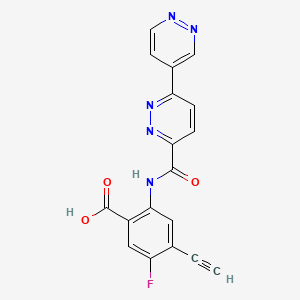
STING agonist-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING Agonist 12L: is a stimulator of interferon genes (STING) agonist that exhibits binding affinity for both wild-type STING and its variants. It effectively induces reporter gene expression in various cell lines and has shown promising results in enhancing immune responses and reducing tumor volumes in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of STING Agonist 12L involves several synthetic steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: For industrial production, the synthesis of STING Agonist 12L is scaled up using batch or continuous flow processes. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: STING Agonist 12L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed in the synthesis and modification of STING Agonist 12L.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of STING Agonist 12L, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: STING Agonist 12L is used in chemical research to study the synthesis and modification of small molecules. It serves as a model compound for developing new synthetic methodologies .
Biology: In biological research, STING Agonist 12L is used to investigate the STING pathway and its role in immune responses. It helps in understanding the molecular mechanisms of STING activation and its effects on cellular processes .
Medicine: STING Agonist 12L has significant potential in medical research, particularly in cancer immunotherapy. It has been shown to enhance the immune response against tumors, making it a promising candidate for cancer treatment .
Industry: In the pharmaceutical industry, STING Agonist 12L is used in the development of new drugs targeting the STING pathway. It is also employed in the formulation of vaccines and immunotherapeutic agents .
Mechanism of Action
STING Agonist 12L exerts its effects by binding to the STING protein, which is a key component of the innate immune system. Upon binding, it activates the cyclic GMP-AMP synthase (cGAS)-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation triggers a cascade of signaling events that enhance the immune response, including the activation of dendritic cells and T cells .
Comparison with Similar Compounds
MSA-2: Another STING agonist with similar binding properties but different pharmacokinetic profiles.
ADU-S100: A first-generation STING agonist used in clinical trials for cancer therapy.
ZSA-51: An oral STING agonist with superior pharmacokinetic properties compared to other STING agonists.
Uniqueness of STING Agonist 12L: STING Agonist 12L is unique due to its high binding affinity for both wild-type STING and its variants. It also demonstrates potent immune activation and tumor reduction in preclinical models, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H10FN5O3 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-ethynyl-5-fluoro-2-[(6-pyridazin-4-ylpyridazine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27) |
InChI Key |
KEGLNBCLJXFLRV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NN=C(C=C2)C3=CN=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















